molecular formula C4H6F2O2S B3294008 2,5-Difluoro-1lambda~6~-thiolane-1,1-dione CAS No. 886037-50-9

2,5-Difluoro-1lambda~6~-thiolane-1,1-dione

Cat. No.: B3294008
CAS No.: 886037-50-9
M. Wt: 156.15 g/mol
InChI Key: VZCZHBQGFMYPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a derivative of sulfolane, which is widely used in the chemical industry as a solvent for extractive distillation and chemical reactions . The compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the thiolane ring, which significantly alters its chemical properties compared to its non-fluorinated counterpart.

Preparation Methods

The synthesis of 2,5-Difluoro-1lambda~6~-thiolane-1,1-dione typically involves the fluorination of sulfolane. One common method is to react sulfolane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,5-Difluoro-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Difluoro-1lambda~6~-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its sulfone group. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can form strong hydrogen bonds and dipole-dipole interactions, which are crucial in its biological and chemical activities .

Comparison with Similar Compounds

2,5-Difluoro-1lambda~6~-thiolane-1,1-dione is unique compared to other similar compounds due to the presence of fluorine atoms. Similar compounds include:

The fluorine atoms in this compound provide enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,5-difluorothiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2S/c5-3-1-2-4(6)9(3,7)8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCZHBQGFMYPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735654
Record name 2,5-Difluoro-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886037-50-9
Record name 2,5-Difluoro-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluoro-1lambda~6~-thiolane-1,1-dione
Reactant of Route 2
2,5-Difluoro-1lambda~6~-thiolane-1,1-dione
Reactant of Route 3
2,5-Difluoro-1lambda~6~-thiolane-1,1-dione
Reactant of Route 4
2,5-Difluoro-1lambda~6~-thiolane-1,1-dione
Reactant of Route 5
2,5-Difluoro-1lambda~6~-thiolane-1,1-dione
Reactant of Route 6
2,5-Difluoro-1lambda~6~-thiolane-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.